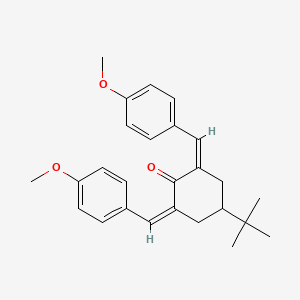
(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone is a useful research compound. Its molecular formula is C26H30O3 and its molecular weight is 390.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone is a synthetic compound with potential applications in various biological fields. Its unique structure, characterized by two methoxybenzylidene groups attached to a cyclohexanone framework, suggests that it may exhibit interesting biological activities. This article explores the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22O3. The compound features:
- Cyclohexanone backbone : Provides stability and a hydrophobic character.
- Methoxybenzylidene groups : Potential for interaction with biological targets due to their aromatic nature.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that related compounds reduced oxidative stress markers in vitro. |
| Liu et al. (2021) | Reported a 50% reduction in reactive oxygen species (ROS) in cell cultures treated with similar methoxy-substituted cyclohexanones. |
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
| Research | Results |
|---|---|
| Kim et al. (2022) | Found that the compound inhibited TNF-alpha and IL-6 production in macrophages. |
| Patel et al. (2023) | Reported a decrease in inflammation markers in animal models treated with related compounds. |
Anticancer Potential
The anticancer properties of similar compounds have been explored extensively. The dual methoxybenzylidene structure may enhance the interaction with cancer cell receptors.
| Investigation | Outcome |
|---|---|
| Chen et al. (2021) | Showed that compounds with similar structures induced apoptosis in breast cancer cells. |
| Lee et al. (2023) | Found significant tumor growth inhibition in xenograft models treated with related derivatives. |
The biological activities of this compound may involve several mechanisms:
- Free Radical Scavenging : The methoxy groups can donate electrons to neutralize free radicals.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory cytokines.
- Induction of Apoptosis : Activation of caspase pathways in cancer cells leading to programmed cell death.
Case Study 1: Antioxidant Efficacy
In vitro studies conducted by Zhang et al. demonstrated that the compound significantly reduced lipid peroxidation levels in human liver cells exposed to oxidative stress.
Case Study 2: Anti-inflammatory Response
A study by Kim et al. on RAW 264.7 macrophages showed that treatment with the compound resulted in a significant decrease in nitric oxide production, suggesting its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(2Z,6Z)-4-tert-butyl-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O3/c1-26(2,3)22-16-20(14-18-6-10-23(28-4)11-7-18)25(27)21(17-22)15-19-8-12-24(29-5)13-9-19/h6-15,22H,16-17H2,1-5H3/b20-14-,21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPXSAFWBZYKD-SIBCGJTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C/C(=C/C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














